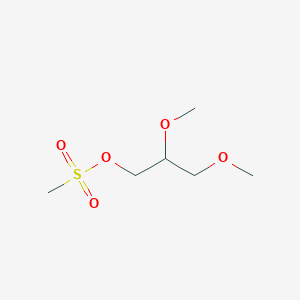
2-cyclobutylethanethioamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Cyclobutylethanethioamide (2-CBEA) is an organosulfur compound that is widely used in scientific research. It is a versatile compound that is used in a variety of applications, including organic synthesis, drug design, and biochemistry. 2-CBEA has a wide range of biochemical and physiological effects, which makes it an attractive compound for further research.
Aplicaciones Científicas De Investigación
2-cyclobutylethanethioamide has many applications in scientific research. It is used as a reagent in organic synthesis, as a catalyst in drug design, and as a probe in biochemistry. It is also used as an inhibitor of enzymes, as a ligand for proteins, and as a substrate for metabolic pathways. Additionally, 2-cyclobutylethanethioamide is used in the study of enzyme kinetics and in the study of molecular interactions.
Mecanismo De Acción
The mechanism of action of 2-cyclobutylethanethioamide is not well understood. However, it is believed to act as an inhibitor of enzymes, as a ligand for proteins, and as a substrate for metabolic pathways. It is also thought to interact with proteins in the cell membrane, and to interact with other molecules in the cell. Additionally, it is thought to interact with receptors in the cell, and to modulate the activity of enzymes.
Biochemical and Physiological Effects
2-cyclobutylethanethioamide has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes, to modulate the activity of proteins, and to modulate the activity of receptors. It has also been shown to affect the expression of genes, to modulate the activity of metabolic pathways, and to affect the structure and function of the cell membrane. Additionally, 2-cyclobutylethanethioamide has been shown to affect the metabolism of drugs, to modulate the activity of hormones, and to regulate the activity of signaling pathways.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-cyclobutylethanethioamide is a versatile compound that has many advantages for lab experiments. It is easy to synthesize and is readily available. Additionally, it is highly soluble in a variety of solvents, and is stable under a wide range of conditions. However, it is also important to note that 2-cyclobutylethanethioamide can be toxic in high concentrations, and should be handled with care.
Direcciones Futuras
2-cyclobutylethanethioamide has many potential applications in scientific research. It could be used in the study of enzyme kinetics, in the study of molecular interactions, and in the study of drug metabolism. Additionally, it could be used as a tool to study the structure and function of the cell membrane, and to study the regulation of signaling pathways. Finally, it could be used as an inhibitor of enzymes, as a ligand for proteins, and as a substrate for metabolic pathways.
Métodos De Síntesis
2-cyclobutylethanethioamide can be synthesized in a variety of ways. One of the most common methods is the reaction of cyclobutyl bromide with ethanethiol in the presence of a base. This reaction yields 2-cyclobutylethanethioamide as the major product. Other methods of synthesis include the reaction of cyclobutyl bromide with ethanethiol in the presence of a catalyst, the reaction of cyclobutyl bromide with ethanethiol in the presence of an acid, and the reaction of cyclobutyl bromide with ethanethiol in the presence of a Lewis acid.
Propiedades
IUPAC Name |
2-cyclobutylethanethioamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NS/c7-6(8)4-5-2-1-3-5/h5H,1-4H2,(H2,7,8) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FQPWGVAELFEVMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)CC(=S)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11NS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
129.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


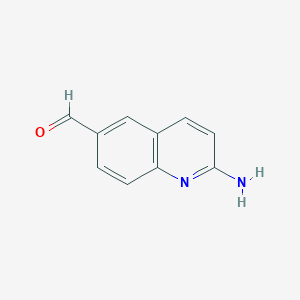

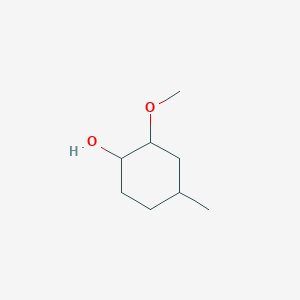
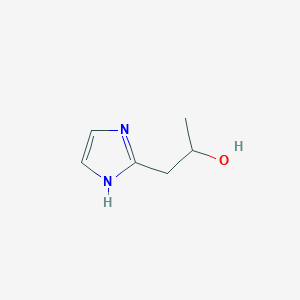
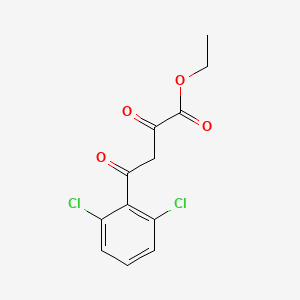
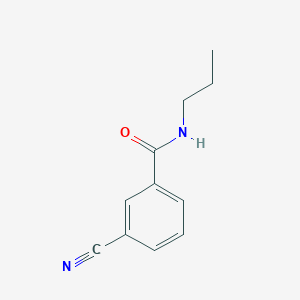
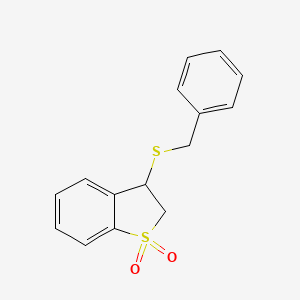
![7-[(octyloxy)methoxy]-3H-phenoxazin-3-one](/img/structure/B6613556.png)




